Orotate de lithium

Vue d'ensemble

Description

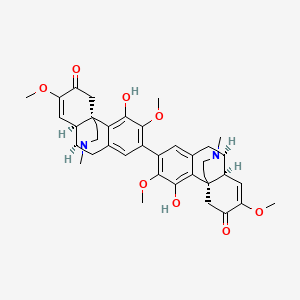

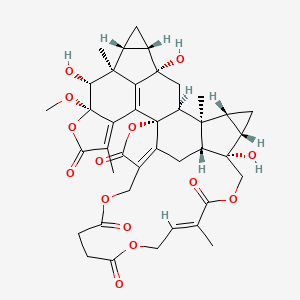

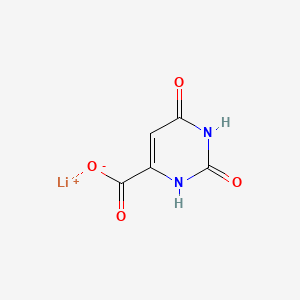

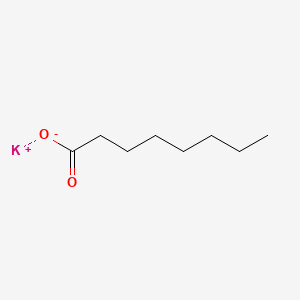

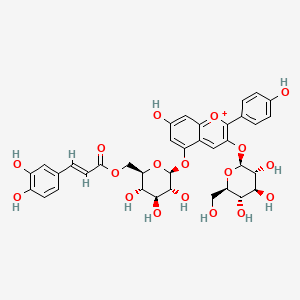

Lithium orotate, also known as Lithium orotate, is a useful research compound. Its molecular formula is C5H3LiN2O4 and its molecular weight is 162.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Lithium orotate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium orotate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement des troubles de l'humeur

Orotate de lithium: est principalement utilisé comme stabilisateur de l'humeur et améliorateur cognitif. Il est particulièrement efficace dans le traitement du trouble bipolaire et de la dépression . Des études ont montré que le lithium peut supprimer les tentatives de suicide et les suicides chez les patients atteints de dépression bipolaire .

Recherche en neurosciences

En neurosciences, la pharmacocinétique de l'this compound suggère qu'il est plus puissant, plus efficace et moins toxique que le carbonate de lithium, en particulier dans un modèle murin de manie . Cela en fait un composé précieux pour l'étude de la modulation des neurotransmetteurs, y compris la dopamine, la sérotonine et le GABA .

Prévention des maladies neurodégénératives

L'this compound a des effets neuroprotecteurs potentiels contre des maladies comme la maladie d'Alzheimer. Des recherches indiquent que le lithium à faible dose peut ralentir le déclin cognitif et peut prévenir la progression vers la démence . Il a également été démontré qu'il arrêtait la progression de la maladie d'Alzheimer chez les modèles de rats, même à des stades avancés .

Gestion de la céphalée en grappes

Il a été rapporté que l'this compound réduisait la sévérité des céphalées en grappes . Bien que le lithium ne soit pas aussi étudié que d'autres traitements, il est recommandé pour la prévention des attaques de céphalées en grappes lorsque d'autres médicaments, comme le vérapamil, échouent .

Fonction thyroïdienne

L'this compound peut influencer la fonction thyroïdienne, induisant une hypothyroïdie et un goitre. Il augmente la teneur en iode intrathyroidien et inhibe le couplage des résidus d'iodotyrosine, qui forment la thyroxine (T4) et la triiodothyronine (T3) . Cet effet est suffisamment important pour être envisagé pour le traitement de l'hyperthyroïdie ou du cancer de la thyroïde .

Fonction rénale

L'utilisation à long terme de l'this compound peut entraîner des problèmes de santé rénale, notamment une maladie rénale aiguë et chronique et des kystes rénaux . L'étendue des dommages rénaux est corrélée à la durée de l'utilisation du lithium, et une détection précoce est cruciale pour prévenir les dommages permanents .

Mécanisme D'action

Target of Action

Lithium orotate primarily targets several enzymes and neurotransmitter receptors in the brain. It interacts with glycogen synthase kinase-3B (GSK-3B) , inositol phosphatases , and glutamate receptors . These targets play crucial roles in mood regulation, neuroprotection, and neurotransmission .

Mode of Action

Lithium orotate’s therapeutic action is due to its interaction with its targets, leading to a number of effects. It inhibits enzymes like GSK-3B and inositol phosphatases, and modulates glutamate receptors . Lithium orotate also upregulates insulin-like growth factor-1 (IGF-1) , and brain-derived neurotrophic factor (BDNF) , which stimulate stem cells to generate new hippocampal neurons .

Biochemical Pathways

Lithium orotate affects several biochemical pathways. It promotes osteoblastic activities by activating canonical Wingless (Wnt)/beta (β)-catenin , phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and bone morphogenetic protein-2 (BMP-2) transduction pathways . It also suppresses osteoclastic activities by inhibiting the receptor activator of nuclear factor-kappa B (RANK)/receptor activator of nuclear factor-kappa B ligand (RANKL)/osteoprotegerin (OPG) system, nuclear factor-kappa B (NF-κB) , mitogen-activated protein kinase (MAPK) , and calcium signaling cascades .

Pharmacokinetics

Lithium orotate is suggested to possess uptake properties that allow for reduced dosing, thus mitigating toxicity concerns . It demonstrates superior efficacy, potency, and tolerability compared to lithium carbonate in both male and female mice as a result of select transport-mediated uptake .

Result of Action

The molecular and cellular effects of lithium orotate’s action include neuroprotection, reduction of glutamate-induced excitotoxicity, and enhancement of BDNF . These effects ultimately lead to changes in the structure and function of neurocircuitry implicated in mood dysregulation and neurocognitive dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium orotate. For instance, epidemiological observations suggest that environmentally relevant lithium doses may exert beneficial health effects, leading to a decrease in the rate of suicides and levels of violence . .

Orientations Futures

Lithium orotate, a compound largely abandoned since the late 1970s, may represent an alternative to lithium carbonate . It is proposed to cross the blood-brain barrier and enter cells more readily than Li2CO3, which will theoretically allow for reduced dosage requirements and ameliorated toxicity concerns . This suggests a potential future direction for the use of lithium orotate in therapy .

Analyse Biochimique

Biochemical Properties

Lithium orotate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it inhibits is glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes, including cell signaling and gene expression . Lithium orotate also modulates neurotransmitter activity, enhances neurotrophic factors, and reduces neuroinflammation . These interactions are crucial for its potential therapeutic effects in mood stabilization and neuroprotection.

Cellular Effects

Lithium orotate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, lithium orotate upregulates neurotrophins such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for neuronal function and survival . Additionally, it reduces amyloid and tau protein-induced neurotoxicity, which is significant in the context of neurodegenerative diseases .

Molecular Mechanism

At the molecular level, lithium orotate exerts its effects through several mechanisms. It inhibits enzymes like GSK-3β and inositol monophosphatase, leading to the activation of cellular reaction cascades that induce neuroprotective and anti-apoptotic proteins . Lithium orotate also modulates neurotransmitter activity by boosting dopamine and serotonin levels while reducing excitatory neurotransmission . These molecular interactions contribute to its mood-stabilizing and neuroprotective properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium orotate change over time. Studies have shown that lithium orotate maintains stable serum concentrations for longer periods compared to lithium carbonate . This stability is crucial for its sustained therapeutic effects. Long-term studies have indicated that lithium orotate can lead to neuroregeneration and cognitive improvements, particularly in the context of neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of lithium orotate vary with different dosages in animal models. Lower doses of lithium orotate have been found to achieve therapeutic brain lithium concentrations with relatively stable serum levels . Higher doses can lead to toxic effects, including renal dysfunction and elevated serum creatinine levels . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Lithium orotate is involved in several metabolic pathways. It enhances the synthesis of neuroprotective hormones like BDNF, which promote the formation of new brain cells . Additionally, lithium orotate influences the metabolism of neurotransmitters and reduces oxidative stress by boosting glutathione-dependent enzymes . These metabolic effects are vital for its neuroprotective and mood-stabilizing properties.

Transport and Distribution

Lithium orotate is rapidly absorbed by the gastrointestinal tract and distributed throughout the body. It crosses the blood-brain barrier more efficiently than lithium carbonate, allowing for lower dosages to achieve therapeutic effects . Lithium orotate interacts with transporters and binding proteins that facilitate its uptake and distribution within cells and tissues .

Subcellular Localization

Lithium orotate’s subcellular localization is crucial for its activity and function. It is distributed within various cellular compartments, including the cytoplasm and nucleus. Lithium orotate’s ability to modulate neurotransmitter activity and gene expression is partly due to its localization within these compartments . Additionally, post-translational modifications and targeting signals direct lithium orotate to specific organelles, enhancing its therapeutic effects .

Propriétés

IUPAC Name |

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.Li/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJGDPULXXNWJP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3LiN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063748 | |

| Record name | Lithium orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-20-6 | |

| Record name | Lithium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2N7Z24B30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

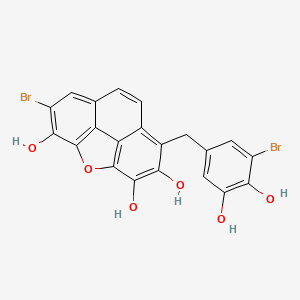

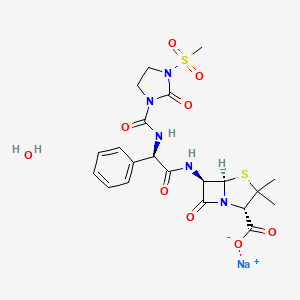

![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B1261052.png)

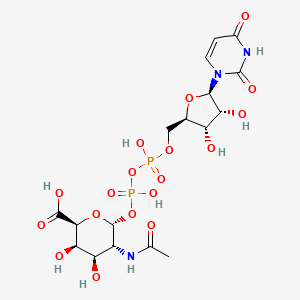

![1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1261055.png)